molecular formula C21H32O3 B13422201 Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- CAS No. 565-96-8

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)-

Cat. No.: B13422201
CAS No.: 565-96-8
M. Wt: 332.5 g/mol
InChI Key: XHCCPSKYYJBSAA-ZOVJPLRPSA-N
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Description

. This compound is a derivative of pregnane and features hydroxyl and keto functional groups, making it an important intermediate in the biosynthesis of various steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- typically involves the hydroxylation of 5alpha-pregnane-3,20-dione. This can be achieved through various chemical reactions, including the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve biotransformation processes using microbial cultures that possess the necessary enzymatic machinery to introduce the hydroxyl group at the 11alpha position. This method is often preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of pregnane, which can serve as intermediates in the synthesis of other steroidal compounds .

Scientific Research Applications

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal molecules.

    Biology: Studied for its role in the biosynthesis of steroid hormones.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical steroids.

    Industry: Utilized in the production of steroid-based products.

Mechanism of Action

The mechanism of action of Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor in the biosynthesis of steroid hormones, where it undergoes enzymatic transformations to produce active hormones that regulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    5alpha-Pregnane-3,20-dione: Lacks the hydroxyl group at the 11alpha position.

    11alpha-Hydroxyprogesterone: Contains an additional hydroxyl group at the 11alpha position.

    5alpha-Pregnane-3alpha,17alpha-diol-20-one: Features hydroxyl groups at different positions.

Uniqueness

Pregnane-3,20-dione, 11-hydroxy-, (5alpha,11alpha)- is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of certain steroid hormones. This distinct structure allows it to participate in specific biochemical pathways that other similar compounds may not be able to .

Properties

CAS No.

565-96-8

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5S,8S,9S,10S,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15-,16+,17-,18+,19+,20-,21+/m0/s1

InChI Key

XHCCPSKYYJBSAA-ZOVJPLRPSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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